molecular formula C13H14N2O3S B2877660 Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate CAS No. 865197-71-3

Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate

Cat. No. B2877660
CAS RN: 865197-71-3
M. Wt: 278.33
InChI Key: ZBPKQTBFPFRNBX-YPKPFQOOSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate” is a part of, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO. DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine

Scientific Research Applications

Green Chemistry and Synthesis

Benzothiazoles have been highlighted in green chemistry approaches, particularly in the synthesis of S-containing compounds using CO2 as a carbon source. The ionic liquid-catalyzed synthesis of benzothiazoles, employing acetate-based ionic liquids under mild conditions, exemplifies an environmentally friendly methodology for constructing C–S bonds. This process activates CO2 and hydrosilane to form benzothiazoles in high yields, showcasing an innovative metal-free and green route for their synthesis (Gao et al., 2015).

Antioxidant Activity

Research into benzothiazole derivatives has revealed their potential in mitigating oxidative stress. A study on new benzothiazole derivatives demonstrated significant antioxidant activity, highlighting their role in inactivating reactive chemical species. This property was particularly noted in the context of acetaminophen toxicity, where one of the compounds showed the ability to increase reduced glutathione content and decrease malondialdehyde levels, suggesting protective effects against oxidative damage (Cabrera-Pérez et al., 2016).

Anticancer Research

Benzothiazole compounds have been explored for their anticancer properties. For instance, the synthesis of benzimidazole-based Schiff base copper(II) complexes and their subsequent binding to DNA and cytotoxicity against cancer cell lines provide insights into potential anticancer mechanisms. These complexes bind to DNA through an intercalative mode, suggesting a pathway for their antiproliferative effects against various human cancer cell lines (Paul et al., 2015).

Antitumor Activities

The synthesis and investigation of 2-(4-acylaminophenyl)benzothiazoles have shed light on their selective antitumor activity, particularly against breast, ovarian, colon, and renal cell lines. This research underscores the importance of metabolic transformations, such as N-acetylation and oxidation, in the antitumor efficacy of these compounds, pointing towards a potentially novel mechanism of action for benzothiazole derivatives in cancer therapy (Chua et al., 1999).

Molecular Structures and Novel Compounds

Studies on benzothiazoles have also focused on their molecular structures and the synthesis of novel compounds. For example, the preparation and crystal structure analysis of acetate-bridged, cyclopalladated benzothiazole compounds have contributed to the understanding of their unique molecular configurations and potential applications in various fields of chemistry (O. and Steel, 1998).

properties

IUPAC Name

methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-11(16)14-13-15(8-12(17)18-2)9-6-4-5-7-10(9)19-13/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPKQTBFPFRNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate

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